![molecular formula C11H16N6O4S B2885308 N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide CAS No. 2097926-65-1](/img/structure/B2885308.png)
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .Scientific Research Applications
Synthesis and Bioactivities
Sulfonamide derivatives have been synthesized and evaluated for their bioactivities, including inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, demonstrating potential as candidates for novel enzyme inhibitors. These compounds exhibited low cytotoxicity and selective tumor activities, suggesting their suitability for further development into therapeutic agents (Ozmen Ozgun et al., 2019).
Antimicrobial and Antitubercular Activities
The synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline has been reported, with these compounds showing potent antimicrobial activity. Notably, certain derivatives exhibited significant antifungal properties, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).
Inhibition of Cyclooxygenase-2
A series of 1,5-diarylpyrazole derivatives containing sulfonamide groups have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. This research highlights the potential for developing new anti-inflammatory drugs (Penning et al., 1997).
Anti-Malarial and Anti-Microbial Evaluation
Pyrazole-based cinnoline derivatives have been synthesized and evaluated for their anti-malarial and anti-bacterial activities, showing promise as new agents against Plasmodium falciparum and various pathogenic microbes (Unnissa et al., 2015).
Hybrid Sulfonamide Compounds
Recent advances in the development of two-component sulfonamide hybrids have been reviewed, emphasizing their broad pharmacological activities, including antibacterial, anti-carbonic anhydrase, and anti-neuropathic pain effects. These hybrids incorporate various pharmacologically active scaffolds, offering a versatile approach to drug design (Ghomashi et al., 2022).
properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4S/c1-16-8-9(6-12-16)11-14-10(21-15-11)7-13-22(18,19)17-2-4-20-5-3-17/h6,8,13H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVBCVBTVPRPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.